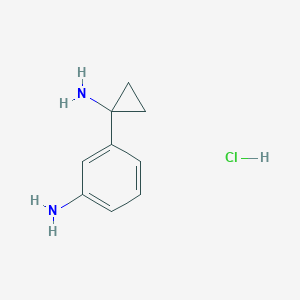
3-(1-Aminocyclopropyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminocyclopropyl)aniline hydrochloride is an organic compound that features a cyclopropyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopropyl)aniline hydrochloride typically involves the following steps:
Cyclopropanation: The introduction of a cyclopropyl group to an aniline derivative can be achieved through cyclopropanation reactions. This often involves the use of diazo compounds and transition metal catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization steps to obtain the hydrochloride salt in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reagents like zinc and hydrochloric acid.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3-(1-Aminocyclopropyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Aminocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the aniline moiety can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group but lacks the aromatic ring.
Phenylcyclopropane: Features a cyclopropyl group attached to a benzene ring without the amino group.
Uniqueness: 3-(1-Aminocyclopropyl)aniline hydrochloride is unique due to the combination of the cyclopropyl group and the aniline moiety, which imparts distinct chemical and physical properties
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
3-(1-aminocyclopropyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,10-11H2;1H |
InChIキー |
SQZMPOCDWMORKI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CC=C2)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


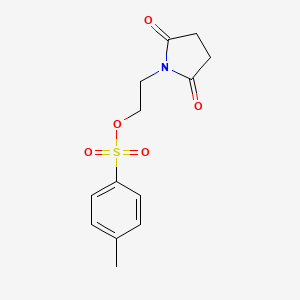
![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)
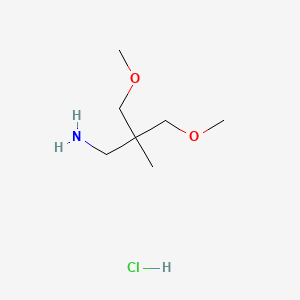
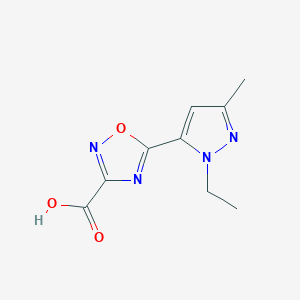
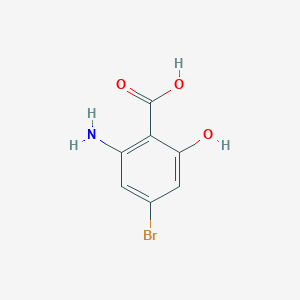
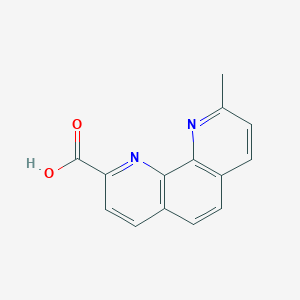
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)

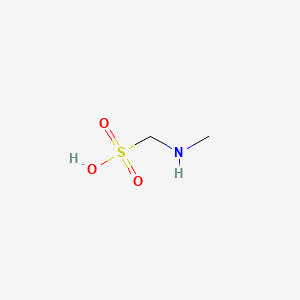
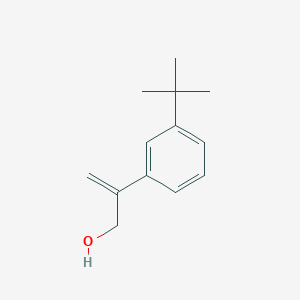
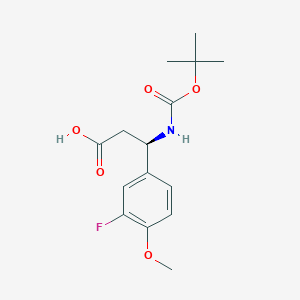
![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)
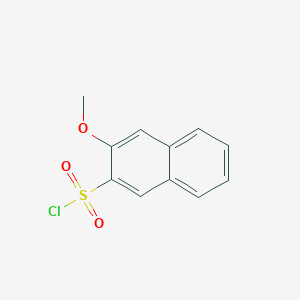
![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
